An In-Depth Technical Guide to Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Tool for Challenging Peptide Synthesis
An In-Depth Technical Guide to Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Tool for Challenging Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in Solid Phase Peptide Synthesis (SPPS), particularly in addressing the challenge of synthesizing and purifying insoluble or aggregation-prone peptides. As a click chemistry reagent, it incorporates a cleavable solubilizing tag, offering a strategic advantage in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application, including its potential utility in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The synthesis of peptides, especially those with hydrophobic residues, can be hampered by poor solubility and aggregation, leading to low yields and difficult purification.[1][2] The "helping hand" strategy is a powerful approach to mitigate these issues by temporarily introducing a solubilizing group to the peptide backbone.[3][4] Fmoc-L-Lys(Pentynoyl-DIM)-OH is a key reagent in this strategy, providing a lysine (B10760008) residue with a side chain modified with a pentynoyl group and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohexylidene) (DIM) protecting group.[1][3] The pentynoyl group contains a terminal alkyne, which is not what is present in this molecule; rather, it possesses an azide (B81097) functionality enabling covalent attachment of a solubilizing tag via click chemistry.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fmoc-L-Lys(Pentynoyl-DIM)-OH is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2408993-33-7 | [5] |
| Molecular Formula | C34H38N2O6 | [5] |
| Molecular Weight | 570.7 g/mol | [5] |
| Purity | >96% | [5] |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO |
Mechanism of Action and Application in Peptide Synthesis
Fmoc-L-Lys(Pentynoyl-DIM)-OH is utilized as a building block in standard Fmoc-based SPPS.[6][7] The core of its functionality lies in the azide-modified lysine side chain, which serves as a handle for the attachment of a solubilizing agent through a click chemistry reaction.
The general workflow for its use in the "helping hand" strategy is as follows:
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Incorporation: Fmoc-L-Lys(Pentynoyl-DIM)-OH is incorporated into the desired position of the peptide sequence during SPPS using standard coupling protocols.
-
Click Reaction: Following peptide synthesis and while the peptide is still on the solid support, a solubilizing tag containing a terminal alkyne (e.g., a polyethylene (B3416737) glycol (PEG) chain) is attached to the azide group on the lysine side chain via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Cleavage and Purification: The peptide, now bearing the solubilizing tag, is cleaved from the resin. The presence of the tag enhances the solubility of the crude peptide, facilitating its purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Tag Removal: Once the purified peptide is obtained, the DIM-based tag is selectively cleaved from the lysine side chain using a solution of 1M hydrazine (B178648) or hydroxylamine, yielding the final, native peptide.[3]
This strategic approach allows for the efficient synthesis and purification of peptides that would otherwise be intractable due to their insolubility.
Experimental Protocols
General Solid Phase Peptide Synthesis (SPPS) Protocol
Standard Fmoc-SPPS protocols are used for the synthesis of the peptide chain.[7] This involves cycles of Fmoc deprotection with a piperidine (B6355638) solution in DMF, followed by amino acid coupling using a suitable activating agent like HBTU or HATU.[8]
On-Resin Click Chemistry Protocol (CuAAC)
The following is a general protocol for the copper-catalyzed azide-alkyne cycloaddition reaction on the resin-bound peptide.
| Reagent | Amount |
| Resin-bound peptide with Fmoc-L-Lys(Pentynoyl-DIM)-OH | 1 equivalent |
| Alkyne-functionalized solubilizing agent | 5-10 equivalents |
| Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) | 1 equivalent |
| Sodium ascorbate (B8700270) | 2 equivalents |
| Solvent (e.g., DMF/H2O mixture) | To swell the resin |
Procedure:
-
Swell the resin-bound peptide in the reaction solvent.
-
Add the alkyne-functionalized solubilizing agent, CuSO4·5H2O, and sodium ascorbate to the reaction vessel.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
Dry the resin under vacuum.
Cleavage of the DIM-based Solubilizing Tag
The removal of the DIM tag is achieved after the purification of the peptide-tag conjugate.
Procedure:
-
Dissolve the purified peptide-tag conjugate in a suitable solvent.
-
Add a solution of 1M hydrazine or hydroxylamine.[3]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC or mass spectrometry.
-
Purify the final peptide by RP-HPLC to remove the cleaved tag and any remaining starting material.
Application in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The modular nature of PROTACs makes click chemistry an attractive method for their synthesis.
Fmoc-L-Lys(Pentynoyl-DIM)-OH can serve as a versatile building block for the synthesis of peptide-based PROTACs or as a component of the linker. The azide functionality allows for the straightforward conjugation of an E3 ligase ligand or a target protein ligand that has been modified with an alkyne group. While specific literature examples detailing the use of this exact compound in PROTAC synthesis are not yet prevalent, its properties make it a highly suitable candidate for this application.
Visualizing the Workflow
The following diagrams illustrate the key processes involving Fmoc-L-Lys(Pentynoyl-DIM)-OH.
Caption: Workflow for the synthesis of insoluble peptides using Fmoc-L-Lys(Pentynoyl-DIM)-OH.
Caption: Conceptual workflow for PROTAC synthesis using Fmoc-L-Lys(Pentynoyl-DIM)-OH.
Conclusion
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a valuable and versatile tool in the field of peptide chemistry. Its application in the "helping hand" strategy significantly broadens the scope of peptides that can be successfully synthesized and purified. The integrated azide functionality provides a convenient handle for bioconjugation via click chemistry, opening up possibilities for the creation of complex biomolecules, including its potential application in the rapidly evolving field of targeted protein degradation with PROTACs. For researchers facing challenges with insoluble peptides, Fmoc-L-Lys(Pentynoyl-DIM)-OH offers a robust and elegant solution.
References
- 1. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-L-Lys(Pentynoyl-DIM)-OH - Immunomart [immunomart.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
